molecular formula C32H52N7O18P3S B12432381 Biotin-16-dUTP

Biotin-16-dUTP

Cat. No.: B12432381
M. Wt: 947.8 g/mol
InChI Key: APUCJHHBLIXMRI-YGXOHKNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-16-dUTP: is a biotinylated nucleotide analog of deoxyuridine triphosphate (dUTP). It is widely used in molecular biology for nonradioactive labeling of DNA. The biotin moiety allows for easy detection and purification of labeled DNA through its strong affinity for streptavidin or avidin. This compound is particularly useful in applications such as polymerase chain reaction (PCR), nick translation, and random priming.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-16-dUTP is synthesized by enzymatically incorporating biotin into the nucleotide structure. The synthesis involves the attachment of a biotin moiety to the C5 position of uridine via a 16-atom linker. This linker ensures optimal substrate properties and efficient detection of the biotin moiety. The enzymatic incorporation can be achieved through various methods such as PCR with Taq polymerase, nick translation with DNAse I and DNA Polymerase I, primer extension with Klenow fragment, and 3’-end labeling with Terminal deoxynucleotidyl Transferase (TdT) .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using optimized reaction conditions to ensure high yield and purity. The product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98% .

Chemical Reactions Analysis

Types of Reactions: Biotin-16-dUTP primarily undergoes substitution reactions where it replaces dTTP in DNA synthesis reactions. It can be incorporated into DNA through enzymatic processes such as PCR, nick translation, and 3’-end labeling .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is biotinylated DNA, which can be detected using streptavidin or avidin conjugated with various markers such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or fluorescent dyes .

Mechanism of Action

Biotin-16-dUTP exerts its effects by being enzymatically incorporated into DNA as a substitute for its natural counterpart, dTTP. The biotin moiety attached to the nucleotide allows for the subsequent detection and purification of the labeled DNA using streptavidin or avidin conjugates. The strong affinity between biotin and streptavidin/avidin enables efficient capture and visualization of the biotinylated DNA .

Comparison with Similar Compounds

Uniqueness: Biotin-16-dUTP is unique due to its 16-atom linker, which provides optimal substrate properties and efficient detection of the biotin moiety. This longer linker ensures better interaction with streptavidin/avidin, making it more effective for labeling and detection applications compared to compounds with shorter linkers .

Properties

Molecular Formula

C32H52N7O18P3S

Molecular Weight

947.8 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C32H52N7O18P3S/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49)/b8-6+/t21-,22-,23+,24-,28+,29-/m0/s1

InChI Key

APUCJHHBLIXMRI-YGXOHKNQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.